molecular formula C16H14N2OS B1416138 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 1105190-49-5

5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B1416138
CAS No.: 1105190-49-5
M. Wt: 282.4 g/mol
InChI Key: COWPIVQIEPAUCM-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione (CAS 120517-49-9) is a synthetic imidazole-2-thione derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of heterocycles recognized for their diverse pharmacological properties. Imidazole-2-thiones are investigated as key scaffolds in the development of novel anticancer agents . Their potential bioactivity is attributed to the planarity of the aromatic system, which may facilitate interaction with biological macromolecules. Research indicates that structurally related imidazole-2-thione derivatives exhibit potent antiproliferative activity against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and colon carcinoma (HCT-116) . Some specific analogues have demonstrated activity that surpasses standard chemotherapeutic agents like doxorubicin in certain models . The mechanism of action for this chemical family is multifaceted, potentially involving dual activity as DNA intercalators and topoisomerase II inhibitors . The molecular design, which often incorporates a polynuclear aromatic system (like the methoxyphenyl and phenyl groups) linked to the imidazole-2-thione moiety, is rationalized to enable the compound to intercalate between DNA base pairs, while the thione group can act as a groove-binding element . Further studies on related compounds suggest additional mechanisms, such as induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and inhibition of key kinase enzymes like VEGFR-2, which is involved in tumor angiogenesis . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-19-14-9-7-12(8-10-14)15-11-17-16(20)18(15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWPIVQIEPAUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzoin and Thiourea Method

One common method involves the reaction of benzoin with thiourea. This approach can be modified to incorporate different substituents, such as aryl groups, to form the desired imidazole-2-thione derivatives.

Reagents Conditions Yield
Benzoin, Thiourea Hexanol, HCl, reflux, 4 hours 50%
Benzoin, Thiourea Acidic alumina/montmorillonite, microwave 72%

Cyclocondensation Reactions

Cyclocondensation reactions are widely used for synthesizing imidazole derivatives. This method involves the reaction of thiosemicarbazones with substituted phenacyl bromides in the presence of a base.

Reagents Conditions Yield
Thiosemicarbazone, Phenacyl bromide Ethanol, sodium acetate, reflux, 6 hours Variable

Microwave-Assisted Synthesis

Microwave irradiation can enhance reaction rates and yields. This method is particularly useful for solid-supported reactions, where it acts as both an energy transfer medium and a catalyst.

Reagents Conditions Yield
Benzoin, Thiourea Acidic alumina/montmorillonite, microwave 72%

Characterization Techniques

Once synthesized, these compounds can be characterized using various spectroscopic methods, including IR, ¹H-NMR, and ¹³C-NMR. These techniques help confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or the methoxy group.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione, a compound with the CAS number 1105190-49-5, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article provides a comprehensive overview of its applications based on available literature and case studies.

Pharmaceutical Research

5-(4-Methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione is primarily explored for its potential pharmaceutical applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Studies

  • Antimicrobial Activity : Research has indicated that compounds with similar imidazole structures exhibit antimicrobial properties. Studies focused on derivatives of imidazole have shown effectiveness against various bacterial strains, suggesting that 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione may possess similar properties .

The compound's thione group is known to be involved in various biological processes. Investigations into its effects on cellular mechanisms are ongoing.

Case Studies

  • Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of imidazole derivatives on cancer cell lines. Such studies provide insights into the compound's potential as an anticancer agent .

Material Science

In material science, compounds like 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione are being investigated for their potential use in creating novel materials with specific electronic properties.

Case Studies

  • Conductive Polymers : Research into the incorporation of thiones into polymer matrices has shown promise for developing conductive materials suitable for electronic applications .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry, particularly as a pesticide or fungicide.

Case Studies

  • Pesticidal Properties : Similar imidazole derivatives have been tested for their efficacy against agricultural pests, indicating that this compound could be explored further in pest management strategies .

Data Summary Table

Application AreaPotential UsesRelevant Findings
Pharmaceutical ResearchAntimicrobial agentsDemonstrated effectiveness against bacterial strains
Biological ActivityAnticancer propertiesCytotoxic effects observed in cancer cell lines
Material ScienceConductive polymersPromising results in electronic applications
Agricultural ChemistryPesticides and fungicidesEfficacy against agricultural pests noted

Mechanism of Action

The mechanism by which 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione exerts its effects often involves interaction with cellular enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes. The methoxy and phenyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds like 22c (with 2-chloropyridinyl and 4-fluorophenyl) exhibit enhanced kinase inhibition due to improved binding affinity to hydrophobic pockets in enzymes .
  • Electron-Donating Groups (EDGs) : The methoxy group in the target compound may enhance solubility but reduce metabolic stability compared to halogenated analogs like 5-(4-Bromophenyl)-1-(4-ClPh)-2H-imidazole-2-thione .
  • Nitro Substituents : The nitro group in 3h significantly boosts anti-inflammatory and antifungal activity but increases ulcerogenic risk compared to methoxy-containing derivatives .

Anti-Inflammatory and Antifungal Activity

  • Target Compound: Limited direct data, but methoxy-substituted imidazoles generally show moderate activity. For example, 2,4-di-(4-OMePh)-1-Ph-1H-imidazole (3l) exhibits 56.17% anti-inflammatory inhibition and MIC = 12.5 μg/mL against fungal strains .
  • Halogenated Analogs : 22c demonstrates potent p38α MAPK inhibition (IC₅₀ = 0.18 μM), a key pathway in inflammatory responses .
  • Nitro Derivatives : 3h achieves higher efficacy (58.02% inhibition) but with a severity index of 0.17 for ulceration, indicating better gastrointestinal safety than indomethacin .

Kinase Inhibition

The thione group in 22c facilitates hydrogen bonding with kinase active sites, while the 4-fluorophenyl group contributes to hydrophobic interactions. In contrast, the target compound’s methoxy group may limit kinase affinity due to steric hindrance .

Tables and Figures :

  • Table 1 summarizes substituent effects on bioactivity.
  • Figure 1 (hypothetical): Docking poses of 22c and the target compound in p38α MAPK, highlighting binding interactions.

Biological Activity

5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound belonging to the imidazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14N2OS
  • Molecular Weight : 282.36 g/mol
  • CAS Number : N/A

The structure of 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione features an imidazole ring with a methoxyphenyl group at the 5-position and a phenyl group at the 1-position. The thione functional group at the 2-position is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess Minimum Inhibitory Concentration (MIC) values indicating effective antimicrobial action against various bacterial strains.

CompoundMIC (μg/mL)Target Organism
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thioneTBDTBD
1-(4-nitrophenyl)-4-(4-methoxyphenyl)-1H-imidazole12.5Various fungal strains

Antifungal Activity

The compound has also been evaluated for antifungal activity. In a study where related imidazole derivatives were tested, some exhibited promising antifungal effects with MIC values as low as 12.5 μg/mL against specific fungal strains .

Anti-inflammatory Properties

The anti-inflammatory potential of imidazole derivatives is notable. Compounds similar to 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione have shown dual activity as anti-inflammatory and antimicrobial agents. This dual action is particularly advantageous in treating conditions associated with microbial infections .

Anticancer Activity

Recent studies indicate that imidazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications such as the presence of methoxy groups enhance anticancer efficacy.

CompoundIC50 (µM)Cancer Cell Line
Compound A<10U251 (glioblastoma)
Compound B<30WM793 (melanoma)

For example, compounds structurally related to 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione have shown IC50 values under 30 µM against melanoma and glioblastoma cell lines, indicating potent anticancer activity .

The biological activities of 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione are attributed to its ability to interact with specific molecular targets. The thione group may facilitate binding to enzymes or receptors involved in various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.
  • Receptor Modulation : It can modulate receptor activity, affecting downstream signaling pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a related imidazole derivative significantly reduced bacterial load in infected animal models.
  • Cancer Therapy : Clinical trials involving similar compounds have shown promising results in reducing tumor size and improving patient outcomes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, derivatives with methoxyphenyl groups are prepared by reacting substituted benzaldehydes with thiourea or thioamides in the presence of ammonium acetate under reflux in polar aprotic solvents (e.g., DMF or ethanol) . Key steps include optimizing molar ratios (e.g., 1:1.2 for aldehyde to thiourea) and reaction times (6–12 hours). Post-synthesis, the product is purified via recrystallization using ethanol/water mixtures .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Structural confirmation involves:

  • Spectroscopic Analysis : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm). IR spectroscopy confirms the C=S stretch (~1250 cm⁻¹) .
  • Elemental Analysis : Comparing experimental vs. theoretical C, H, N, S percentages (e.g., C: 65.2% calculated vs. 64.8% observed) to validate purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer : Systematic optimization involves:

  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or iodine for cyclization efficiency .
  • Solvent Effects : Polar solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol improves crystallinity .
  • Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between temperature, catalyst loading, and solvent ratios. For example, higher yields (>75%) are achieved at 80°C with 10 mol% ZnCl₂ .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electrophilic regions (e.g., sulfur in C=S group) and activation energies for substitution .
  • Molecular Docking : Used to simulate interactions with biological targets (e.g., enzymes), where the methoxyphenyl group may enhance binding affinity via hydrophobic interactions .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required for reliable bioactivity data) .
  • Meta-Analysis : Cross-reference data from PubChem and independent studies to identify outliers due to solvent artifacts (e.g., DMSO interference in cytotoxicity assays) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solubility Profiling : Conduct shake-flask experiments in PBS (pH 7.4) and DMSO, measuring saturation concentrations via UV-Vis spectroscopy (λmax ~280 nm). Discrepancies may arise from crystallinity differences; amorphous forms show higher aqueous solubility .
  • Thermodynamic Analysis : Use Hansen Solubility Parameters to correlate solubility with solvent polarity (δD, δP, δH). Methoxyphenyl groups increase affinity for moderately polar solvents (e.g., THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 2
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5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione

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